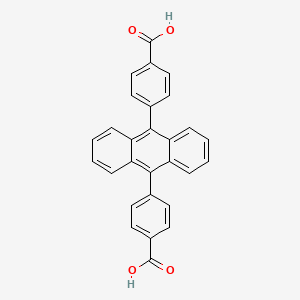

9,10-Di(p-carboxyphenyl)anthracen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

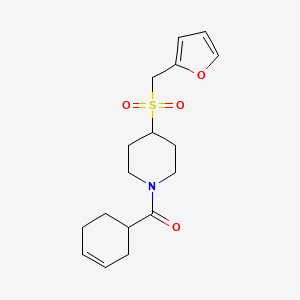

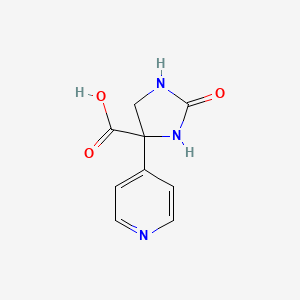

9,10-Di(p-carboxyphenyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon, which has been modified by the addition of carboxyphenyl groups at the 9 and 10 positions. This modification introduces functional groups that can potentially alter the physical, chemical, and electronic properties of the anthracene core, making it a subject of interest in various fields of research, including materials science and organic electronics .

Synthesis Analysis

The synthesis of anthracene derivatives often involves the functionalization of the anthracene core. For example, the synthesis of poly(9,10-anthracene diylidene) was achieved by self-condensation of anthrone in poly(phosphoric acid), indicating a method that could potentially be adapted for the synthesis of 9,10-Di(p-carboxyphenyl)anthracene . Additionally, the synthesis of complex anthracene derivatives, such as the one described in the study of 9,10-dihydro-9,10-etheno-1,8-dichloro-11-diphenylphosphinyl-12-(diphenylphosphinylethynyl)anthracene, involves multi-step synthetic routes that could provide insights into the synthesis of 9,10-Di(p-carboxyphenyl)anthracene .

Molecular Structure Analysis

The molecular structure of anthracene derivatives is crucial in determining their properties and potential applications. X-ray analysis has been used to determine the structures of various anthracene derivatives, revealing details such as hydrogen bonding, (\pi)-(\pi) interactions, and the overall geometry of the molecules . These studies provide a foundation for understanding the molecular structure of 9,10-Di(p-carboxyphenyl)anthracene, which is likely to exhibit similar interactions and geometrical features.

Chemical Reactions Analysis

Anthracene and its derivatives participate in a variety of chemical reactions. The presence of carboxyphenyl groups in 9,10-Di(p-carboxyphenyl)anthracene introduces reactive sites that can engage in further chemical transformations, such as the formation of dicarboxylate bridged complexes with metal units . These reactions can significantly alter the electronic and photophysical properties of the resulting compounds, making them suitable for applications in electronics and photonics.

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracene derivatives are influenced by their molecular structure. For instance, poly(9,10-anthracene diylidene) exhibits high thermal and oxidative stability, thermochromism, semiconductive, and paramagnetic properties . Similarly, the introduction of carboxyphenyl groups in 9,10-Di(p-carboxyphenyl)anthracene is expected to impact its solubility, thermal stability, and electronic properties. The aggregation-induced emission (AIE) behavior of related compounds suggests potential applications in cell imaging and other optoelectronic devices . Furthermore, the substitution patterns on the anthracene core can affect molecular energies and film morphologies, which are critical for the performance of semiconducting materials .

Wissenschaftliche Forschungsanwendungen

Elektrochemilumineszenz in Metall-Organischen Gerüsten

DPA wurde bei der Entwicklung eines Metall-Organischen Gerüsts mit gemischten Liganden (m-MOF) für selbstverstärkte Elektrochemilumineszenz (ECL) eingesetzt. In dieser Anwendung sind DPA- und 1,4-Diazabicyclo[2.2.2]octan (D-H2)-Liganden an einem Metallknoten integriert. Beide können oxidiert werden, um Kationradikale zu erzeugen, die dann unter Bildung von angeregtem DPA für die ECL-Emission reagieren .

Triplett-Triplett-Annihilations-Photonen-Upconversion

DPA wurde bei der photophysikalischen Charakterisierung des 9,10-disubstituierten Anthracenchromophors und seinen Anwendungen in der Triplett-Triplett-Annihilations-Photonen-Upconversion verwendet . Dieser Prozess ist in einer Vielzahl von Bereichen nützlich, darunter organische Leuchtdioden (OLEDs), Fluoreszenzsonde, organische Szintillatoren und Photonen-Upconversion.

Aufbau von Lumineszenten Metall-Organischen Gerüsten

Ein neuartiges Metall-Organisches Gerüst (MOF) auf Basis von Anthracen, [Cd (DCPA) (DMF)]· (H2O) (1) (H2 DCPA = 9,10-Di (p -carboxyphenyl)anthracen), wurde unter solvothermalen Bedingungen synthetisiert . Dieses MOF hat potenzielle Anwendungen in optoelektronischen Geräten, OLEDs, Fälschungsbekämpfung und Bio-Imaging.

Ladungstransfer in Metall-Organischen Gerüsten

DPA-Liganden wurden als Lichtsammler verwendet, um mit Zn2+-Knoten bei der Konstruktion eines elektronegativen Metall-Organischen Gerüsts (ZnMOF) zu koordinieren. Dieses Gerüst zeigt aufgrund der π-π-Stapelung von DPA und des intraretikulären Ladungstransfers eine gute Leitfähigkeit und photoelektrochemische (PEC) Leistung .

Wirkmechanismus

Target of Action

It is known that this compound can interact with various biological molecules due to its unique structure .

Mode of Action

9,10-Di(p-carboxyphenyl)anthracene can undergo oxidation, generating cation radicals . These radicals can interact with other molecules, leading to various chemical reactions .

Biochemical Pathways

The generation of radicals suggests that it could potentially influence oxidative stress pathways .

Result of Action

The generation of radicals suggests that it could potentially cause oxidative damage .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 9,10-Di(p-carboxyphenyl)anthracene. For instance, solvothermal conditions have been used to synthesize a novel anthracene-based metal–organic framework using this compound .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Cellular Effects

It has been used in the synthesis of a novel anthracene-based metal–organic framework . This framework has shown efficient angle-dependent polarized emission, luminescence thermometry, and photoelectronic response .

Molecular Mechanism

It has been suggested that the highly ordered arrangement and special spatial conformation of the anthracene chromophore play a significant role in the photophysical properties of the metal–organic framework .

Eigenschaften

IUPAC Name |

4-[10-(4-carboxyphenyl)anthracen-9-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O4/c29-27(30)19-13-9-17(10-14-19)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)18-11-15-20(16-12-18)28(31)32/h1-16H,(H,29,30)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLCDSMUKOZRPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes 9,10-Di(p-carboxyphenyl)anthracene (DPA) suitable for electrochemiluminescence applications?

A: DPA exhibits inherent luminescent properties and can be readily oxidized to generate its cation radical (DPA+•), a key species in the ECL process [, , ]. This makes DPA an attractive candidate for developing ECL-based sensors and imaging agents.

Q2: How does the incorporation of DPA into metal-organic frameworks (MOFs) impact its ECL properties?

A: Integrating DPA into MOFs can significantly enhance its ECL performance. For instance, in a study by [], a mixed-ligand MOF featuring DPA and 1,4-diazabicyclo[2.2.2]octane (D-H2) as linkers demonstrated a 26.5-fold increase in ECL intensity compared to a simple mixture of DPA and D-H2 in solution. This enhancement is attributed to the intrareticular charge transfer facilitated by the MOF structure.

Q3: Can DPA-based MOFs achieve ratiometric ECL sensing?

A: Yes, a study by [] demonstrated ratiometric ECL sensing using a core-shell Zr-DPA@TCPP MOF, where DPA and 5,10,15,20-tetra(4-carboxyphenyl)porphyrin (TCPP) served as ligands. This MOF exhibited both anodic and cathodic ECL signals. By leveraging the selective quenching effect of ferrocene (Fc) on the anodic ECL, a ratiometric ECL biosensor for HPV-16 DNA was developed.

Q4: How does the choice of coreactant influence the ECL of DPA-based systems?

A: The selection of a suitable coreactant is crucial for efficient DPA ECL. Research by [] showcased a novel Al-MOF/HEPES system where HEPES acted as both a buffer and a coreactant, eliminating the need for external coreactants. This system exhibited high ECL efficiency (30.0% relative to Ru(bpy)32+) and facilitated the development of an ultrasensitive ECL biosensor for HBV DNA.

Q5: Can DPA-based MOFs be utilized for ECL imaging applications?

A: Yes, a study by [] demonstrated a DPA-Zn2+ MOF incorporating 1,4-diazabicyclo-[2.2.2]octane (DABCO) as an endo-coreactant, enabling self-contained anodic ECL without external coreactants. This MOF facilitated rapid (sub-second) and sensitive ECL imaging for the detection of the SARS-CoV-2 nucleocapsid protein.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2520757.png)

![2-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2520764.png)

![[5-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2520765.png)

![6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2520770.png)

![2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone](/img/structure/B2520777.png)

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2520780.png)